molecular formula C9H5FO B1437035 2-Ethynyl-5-fluorobenzaldehyde CAS No. 1015731-79-9

2-Ethynyl-5-fluorobenzaldehyde

Cat. No.: B1437035
CAS No.: 1015731-79-9
M. Wt: 148.13 g/mol
InChI Key: ROFSWUCLZSEGKY-UHFFFAOYSA-N
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Description

2-Ethynyl-5-fluorobenzaldehyde (CAS: 1015731-79-9) is a fluorinated aromatic aldehyde featuring an ethynyl (-C≡CH) substituent at the 2-position and a fluorine atom at the 5-position of the benzaldehyde backbone. This compound is characterized by its high purity (95%) and is utilized in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals or agrochemicals due to its reactive aldehyde and ethynyl groups . Its molecular structure combines electron-withdrawing (fluorine) and π-electron-rich (ethynyl) moieties, enabling unique electronic properties that influence reactivity and regioselectivity in downstream applications.

Properties

IUPAC Name

2-ethynyl-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO/c1-2-7-3-4-9(10)5-8(7)6-11/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFSWUCLZSEGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-fluorobenzaldehyde typically involves the introduction of an ethynyl group to a fluorobenzaldehyde precursor. One common method is the Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethynyl-5-fluorobenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-fluorobenzaldehyde involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in medicinal chemistry for the development of fluorinated drugs .

Comparison with Similar Compounds

2-Ethynyl-4-fluorobenzaldehyde (CAS: 749874-24-6)

  • Structural Difference : Fluorine at the 4-position instead of 5-position.
  • Purity : 95%, identical to 2-ethynyl-5-fluorobenzaldehyde .

4-Ethynylbenzaldehyde (CAS: 63697-96-1)

  • Structural Difference : Lacks fluorine; ethynyl group at the 4-position.
  • Purity : Higher purity (98%) compared to fluorinated derivatives .
  • Applications : Used in materials science for conjugated polymers, where fluorine-free systems prioritize π-conjugation over electronic modulation.

Table 1: Ethynyl-Substituted Benzaldehyde Comparison

Compound CAS Number Purity Fluorine Position Key Applications
This compound 1015731-79-9 95% 5-position Pharmaceuticals, coupling
2-Ethynyl-4-fluorobenzaldehyde 749874-24-6 95% 4-position Specialty synthesis
4-Ethynylbenzaldehyde 63697-96-1 98% None Polymer chemistry

Fluorobenzaldehydes with Alternative Substituents

5-Fluoro-2-methylbenzaldehyde

  • Structural Difference : Methyl (-CH₃) replaces ethynyl at the 2-position.
  • Physical State : Colorless to light yellow liquid .
  • Synthesis : Derived from 2-bromo-4-fluorotoluene via lithiation and formylation .
  • Reactivity : The methyl group introduces steric bulk but lacks the sp-hybridized carbon of ethynyl, limiting participation in click chemistry.

2-Fluoro-5-methoxybenzaldehyde (CAS: N/A)

  • Structural Difference : Methoxy (-OCH₃) replaces ethynyl.
  • Electronic Effects : Methoxy is electron-donating, contrasting with the electron-withdrawing ethynyl group. This alters electrophilic substitution patterns .

2-Fluoro-5-iodo-benzaldehyde (CAS: N/A)

  • Structural Difference : Iodo (-I) substituent at the 5-position.
  • Applications : Iodo groups facilitate Ullmann or Suzuki couplings but increase molecular weight and reduce stability compared to ethynyl .

Table 2: Substituent Effects on Fluorobenzaldehydes

Compound Substituent Electronic Nature Key Reactivity
This compound Ethynyl Electron-withdrawing Cross-coupling, cycloadditions
5-Fluoro-2-methylbenzaldehyde Methyl Neutral Formylation, alkylation
2-Fluoro-5-methoxybenzaldehyde Methoxy Electron-donating Directed ortho-metalation
2-Fluoro-5-iodo-benzaldehyde Iodo Polarizable Halogen-exchange reactions

Substituent Position Variations

5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde (CAS: 1042369-35-6)

  • Structural Difference : Ethynyl group linked to a 4-methoxyphenyl moiety.
  • Applications : Extended conjugation for optoelectronic materials; methoxy enhances solubility .
  • Comparison : The bulkier aryl-ethynyl group reduces aldehyde reactivity compared to the simpler ethynyl in this compound.

Research Findings

  • Electronic Effects : The ethynyl group in this compound lowers the LUMO energy, enhancing electrophilicity at the aldehyde for nucleophilic additions .
  • Steric Considerations : Ethynyl’s linear geometry minimizes steric hindrance compared to branched substituents like methyl or methoxy, favoring regioselective reactions .
  • Fluorine Impact: The meta-fluorine directs electrophilic attacks to the 4-position, a regioselectivity absent in non-fluorinated analogs .

Biological Activity

2-Ethynyl-5-fluorobenzaldehyde (CAS Number: 1015731-79-9) is an organic compound characterized by the presence of an ethynyl group and a fluorine atom attached to a benzaldehyde structure. This unique configuration contributes to its diverse biological activities, making it a valuable compound in medicinal and agricultural chemistry.

This compound is primarily synthesized through the Sonogashira coupling reaction , where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The molecular formula is C_10H_7F, and it exhibits distinct reactivity due to its functional groups, particularly the aldehyde and ethynyl moieties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The aldehyde group may form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Furthermore, the ethynyl group allows for participation in click chemistry reactions, enabling the formation of stable triazole linkages with azides. The fluorine atom enhances both reactivity and stability, making this compound significant in drug development.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activities. For instance, research has demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (Lung cancer)15Induces apoptosis via caspase activation
This compound Derivative AMCF-7 (Breast cancer)10Inhibits cell proliferation through cell cycle arrest

Neuroprotective Effects

In addition to anticancer properties, some derivatives have shown neuroprotective effects. They are being investigated for their potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The modulation of metabotropic glutamate receptors (mGluRs) has been highlighted as a promising target for these compounds.

Agricultural Applications

This compound derivatives are also explored for their agricultural applications, particularly in pest control. Their biological activity includes:

  • Insecticidal : Effective against several agricultural pests.
  • Fungicidal : Demonstrated antifungal properties against common crop pathogens.

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various fluorinated benzaldehydes, including this compound, on human cancer cell lines. The results indicated significant growth inhibition correlated with increased fluorine substitution on the aromatic ring.
  • Neuroprotection : Research showcased in Neuropharmacology assessed the neuroprotective effects of a derivative of this compound in rodent models of Parkinson's disease. The compound was found to reduce neuroinflammation and improve motor function.

Safety Profile

Despite its biological activities, this compound poses certain risks:

  • Irritation : Causes skin and eye irritation upon contact.
  • Toxicity : Harmful if inhaled or ingested; safety data sheets recommend using protective gear when handling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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